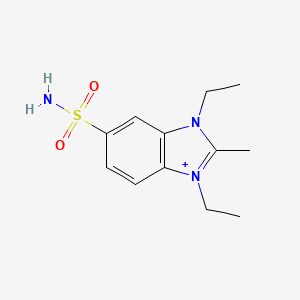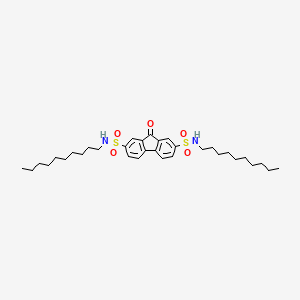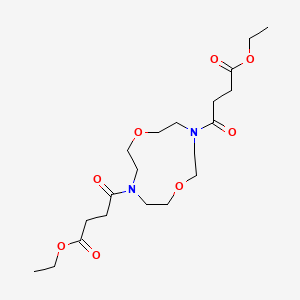![molecular formula C21H13Br2Cl2NO3 B11708795 3,5-dibromo-N-[2,5-dichloro-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11708795.png)
3,5-dibromo-N-[2,5-dichloro-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dibromo-N-[2,5-dichloro-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamide is an organic compound belonging to the class of bromodiphenyl ethers This compound contains two benzene groups linked via an ether bond, with bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-[2,5-dichloro-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamide typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Chlorination: Chlorine atoms are introduced using chlorine gas or other chlorinating agents.
Coupling Reactions: The final step involves coupling the substituted benzene rings through an ether bond formation, often using a base like potassium carbonate in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where halogen atoms can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-dibromo-N-[2,5-dichloro-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a reactant in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3,5-dibromo-N-[2,5-dichloro-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interfere with cellular pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromobenzaldehyde: Another brominated benzene derivative used in similar applications.
2,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl:
Uniqueness
3,5-dibromo-N-[2,5-dichloro-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamide is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C21H13Br2Cl2NO3 |
|---|---|
Molecular Weight |
558.0 g/mol |
IUPAC Name |
3,5-dibromo-N-[2,5-dichloro-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C21H13Br2Cl2NO3/c1-10-2-4-11(5-3-10)19(27)14-8-13(24)9-17(18(14)25)26-21(29)15-6-12(22)7-16(23)20(15)28/h2-9,28H,1H3,(H,26,29) |
InChI Key |
JTPNQINDKZSBSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Br)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11708717.png)
![Benzamide, N-[bis(diethylamino)phosphinyl]-](/img/structure/B11708721.png)

![3-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11708731.png)
![6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11708745.png)


![6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11708753.png)
![N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide](/img/structure/B11708754.png)


![N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11708782.png)
![N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide](/img/structure/B11708783.png)
